Mevastatin vs. Lovastatin and Simvastatin: Relative Lipophilicity and Aqueous Solubility Comparison
In a head-to-head comparison of four statins, mevastatin demonstrated an aqueous solubility of 36.8 µg/mL, which is approximately 92-fold higher than lovastatin (0.4 µg/mL) and slightly higher than simvastatin (30 µg/mL). The octanol-water partition coefficient (Po/w) order for the hydroxy acid forms was pravastatin << mevastatin < lovastatin < simvastatin, with approximate ratios of 1:25:75:200 at evaluated pH conditions [1]. This places mevastatin at a distinct intermediate position in the lipophilicity spectrum—less lipophilic than simvastatin and lovastatin, but substantially more lipophilic than pravastatin—a profile that directly influences membrane permeability and tissue distribution [2].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 36.8 µg/mL (very poorly soluble) |
| Comparator Or Baseline | Lovastatin: 0.4 µg/mL; Simvastatin: 30 µg/mL; Pravastatin: 1.3–1.5 µg/mL |
| Quantified Difference | 92-fold higher solubility than lovastatin; 25-fold higher Po/w than pravastatin (hydroxy acid form) |
| Conditions | Solubility measured at 23°C; Po/w ratios derived from octanol-water partition experiments at multiple pH values [1] |
Why This Matters
Mevastatin‘s intermediate lipophilicity and distinct solubility profile directly impact experimental design for cell culture studies, formulation development, and in vitro assays requiring specific compound handling protocols.
- [1] Serajuddin AT, Ranadive SA, Mahoney EM. Relative lipophilicities, solubilities, and structure-pharmacological considerations of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors pravastatin, lovastatin, mevastatin, and simvastatin. J Pharm Sci. 1991;80(9):830-834. doi:10.1002/jps.2600800905 View Source
- [2] Schachter M. Chemical, pharmacokinetic and pharmacodynamic properties of statins: an update. Fundam Clin Pharmacol. 2005;19(1):117-125. doi:10.1111/j.1472-8206.2004.00299.x View Source
